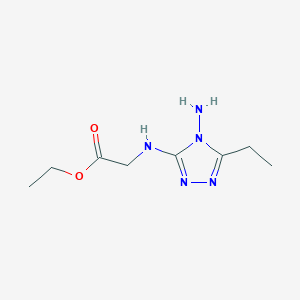
(R)-2-Amino-2-(o-tolyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(o-tolyl)ethan-1-ol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a tolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(o-tolyl)ethan-1-ol typically involves the reaction of o-tolyl derivatives with appropriate amine and alcohol precursors. One common method includes the use of Grubbs–Stoltz reagent (Et3SiH/KOtBu) to facilitate the rearrangement of o-tolyl aryl ethers and amines . This reaction is conducted under basic conditions, often involving deprotonation steps and radical mechanisms.
Industrial Production Methods: Industrial production of ®-2-Amino-2-(o-tolyl)ethan-1-ol may involve scalable synthetic routes that ensure high yield and purity. Techniques such as hydrosilylation and the use of stereoregular cyclic p-tolyl-siloxanes have been explored for the efficient synthesis of functionalized derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Amino-2-(o-tolyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong bases or acids to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions include dihydroacridines, diarylmethanes, and hydroxydiarylmethanes .
Applications De Recherche Scientifique
®-2-Amino-2-(o-tolyl)ethan-1-ol finds applications in various scientific domains:
Chemistry: Used as a reagent in organic synthesis and rearrangement reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of functionalized materials and intermediates for chemical manufacturing
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(o-tolyl)ethan-1-ol involves its interaction with molecular targets through radical and ionic pathways. The compound can undergo deprotonation and electron transfer processes, leading to the formation of reactive intermediates that participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
®-1-(p-Tolyl)ethan-1-ol: Shares structural similarities but differs in the position of the amino group.
2-Methylacetophenone: Contains a tolyl group but lacks the amino and hydroxyl functionalities.
Uniqueness: ®-2-Amino-2-(o-tolyl)ethan-1-ol is unique due to its combination of amino and hydroxyl groups attached to the tolyl moiety, which imparts distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Clé InChI |
WBOFHSAPFDGCGW-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=CC=C1[C@H](CO)N |
SMILES canonique |
CC1=CC=CC=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


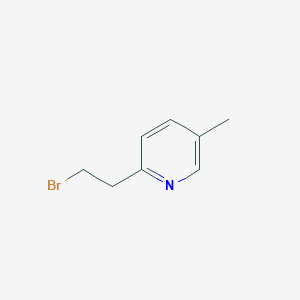
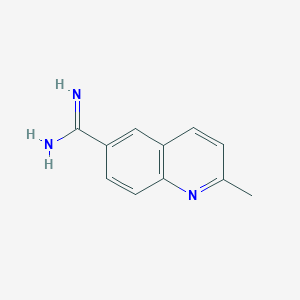
![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
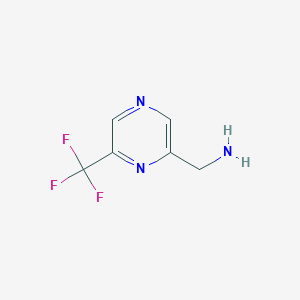
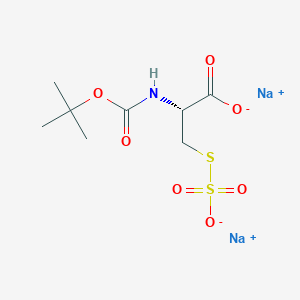
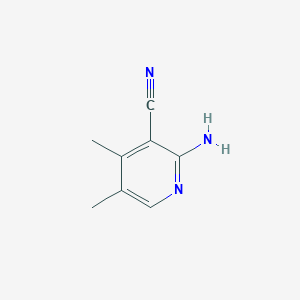
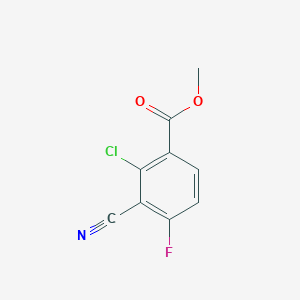
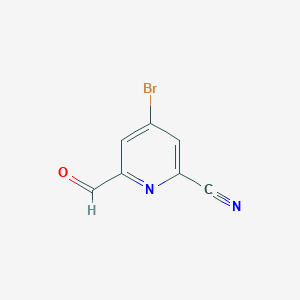
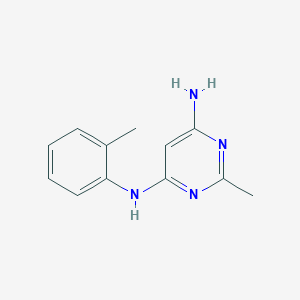
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)


![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
